N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide
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Overview
Description
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus known for its presence in various bioactive compounds, including pharmaceuticals with a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.
Acylation: The alkylated benzimidazole is further acylated with 2-methoxyacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups, if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, while reduction can yield amines.
Scientific Research Applications
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-1H-1,3-benzodiazol-2-amine
- (1-butyl-1H-1,3-benzodiazol-2-yl)methanol
- N-(1H-1,3-benzodiazol-2-yl)benzamide
Uniqueness
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetamide group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H27N3O2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C22H27N3O2/c1-3-4-14-25-20-13-9-8-12-18(20)24-22(25)19(23-21(26)16-27-2)15-17-10-6-5-7-11-17/h5-13,19H,3-4,14-16H2,1-2H3,(H,23,26) |
InChI Key |
ZQUJSKDEHLOAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)COC |
Origin of Product |
United States |
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